molecular formula C18H18FN3O2 B2975514 (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2035023-11-9

(E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B2975514
CAS RN: 2035023-11-9
M. Wt: 327.359
InChI Key: QDWMIDRQGMEDCT-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is not fully understood, but it is believed to involve the modulation of specific receptors in the brain and the inhibition of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one have been studied in vitro and in vivo. It has been shown to have cytotoxic effects on various cancer cell lines, as well as to modulate certain neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one in lab experiments include its high potency and selectivity, as well as its potential as a lead compound for drug development. However, its limitations include its complex synthesis method, as well as the need for further studies to fully understand its mechanism of action.

Future Directions

For the study of (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one include further investigations into its potential as an anticancer agent, as well as its ability to modulate specific receptors in the brain. Additionally, studies on its pharmacokinetics and toxicity profile will be important for its potential development as a drug candidate.

Synthesis Methods

The synthesis of (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one involves a series of chemical reactions that require specific reagents and conditions. The most common method involves the reaction of 5-fluoropyrimidine-2-ol with piperidine in the presence of a base, followed by the reaction of the resulting intermediate with 3-phenylpropiolaldehyde. The final product is obtained after purification and characterization.

Scientific Research Applications

(E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential as an anticancer agent, as well as for its ability to modulate certain receptors in the brain.

properties

IUPAC Name

(E)-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c19-15-11-20-18(21-12-15)24-16-7-4-10-22(13-16)17(23)9-8-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,16H,4,7,10,13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWMIDRQGMEDCT-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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